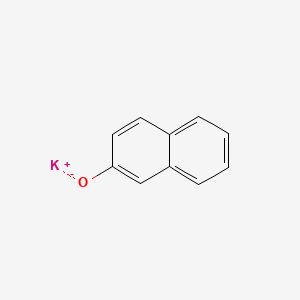
2-bromo-2-methyl-valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-2-methyl-valeric acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of pentanoic acid, where a bromine atom and a methyl group are substituted at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-bromo-2-methyl-valeric acid can be synthesized through several methods. One common approach involves the bromination of 2-methyl-pentanoic acid. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-2-methyl-valeric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to 2-methyl-pentanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or aldehydes depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-methyl-pentanoic acid derivatives.
Reduction: 2-Methyl-pentanoic acid.
Oxidation: 2-Methyl-pentanone or 2-methyl-pentanal.
Aplicaciones Científicas De Investigación
2-bromo-2-methyl-valeric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-2-methyl-valeric acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The presence of the methyl group can influence the reactivity and selectivity of the compound in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpentanoic acid: Similar structure but with the bromine atom at the fourth carbon position.
2-Methylpentanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromopentanoic acid: Similar but without the methyl group, affecting its chemical properties.
Uniqueness
2-bromo-2-methyl-valeric acid is unique due to the presence of both a bromine atom and a methyl group at the second carbon position. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H11BrO2 |
|---|---|
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
2-bromo-2-methylpentanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
Clave InChI |
YBARNBUFPMPLHH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B8705104.png)



![2-Methylbenzo[b]thiophene-5-carboxylic acid](/img/structure/B8705136.png)
![6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8705140.png)



![2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B8705182.png)




